molecular formula C10H14O4 B11902384 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one

Cat. No.: B11902384
M. Wt: 198.22 g/mol
InChI Key: JWWNTVZAXCYTJC-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of isochromenes, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a dihydroxy precursor and a methylating agent in the presence of a catalyst to facilitate the cyclization process. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydro-1H-isochromen-1-one
  • This compound derivatives

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

5,8-dihydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one

InChI

InChI=1S/C10H14O4/c1-5-4-6-7(11)2-3-8(12)9(6)10(13)14-5/h5-7,11-12H,2-4H2,1H3

InChI Key

JWWNTVZAXCYTJC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(CCC(=C2C(=O)O1)O)O

Origin of Product

United States

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